3-Fluorodibenzofuran

Physical Property Analysis Process Chemistry Material Science

3-Fluorodibenzofuran (CAS 391-54-8) is the strategic 3-position regioisomer essential for synthesizing liquid crystal monomers with negative dielectric anisotropy (Δε)—a non-negotiable parameter for high-contrast VA and IPS displays. Unlike its 2- or 4-fluoro isomers, the fluorine at the 3-position orients the molecular dipole perpendicular to the long axis, a structure-property relationship that makes generic substitution impossible. Sourced via Balz-Schiemann or electrophilic routes, this white crystalline solid (m.p. 88.5 °C) offers superior solubility and handling over heavier halogen analogs. Procure the exact isomer your application demands.

Molecular Formula C12H7FO
Molecular Weight 186.18 g/mol
CAS No. 391-54-8
Cat. No. B3336828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorodibenzofuran
CAS391-54-8
Molecular FormulaC12H7FO
Molecular Weight186.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)F
InChIInChI=1S/C12H7FO/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-7H
InChIKeyCBVHWGKANITCQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorodibenzofuran (CAS 391-54-8): A Core Building Block for Advanced Liquid Crystals and Fluorinated Heterocycles


3-Fluorodibenzofuran (CAS 391-54-8), systematically named 3-fluorodibenzo[b,d]furan, is a halogenated aromatic heterocycle with the molecular formula C12H7FO and a molecular weight of 186.18 g/mol [1]. It is a white to off-white crystalline solid with a reported melting point of 88.5 °C and a predicted density of 1.286±0.06 g/cm³ [1]. This compound is a regioisomeric variant of the broader fluorodibenzofuran class, which are valued as key intermediates and building blocks in the synthesis of advanced materials and pharmaceuticals [2]. Its planar, rigid core imparts high thermal and chemical stability, while the single fluorine atom at the 3-position is a strategic modification that profoundly influences the molecule's electronic properties, such as its dipole moment and dielectric anisotropy, making it particularly critical for high-performance liquid crystal display (LCD) applications [2].

Why 3-Fluorodibenzofuran Cannot Be Casually Substituted by Other Halogenated or Isomeric Analogs


The precise position of the fluorine atom on the dibenzofuran core is the single most critical determinant of a molecule's final application performance, rendering generic substitution impossible. Unlike a simple substituent swap, moving the fluorine from the 3-position to the 2- or 4-position creates an isomer with fundamentally different electronic characteristics, such as dipole moment orientation and magnitude, which directly govern its efficacy in applications like liquid crystals [1]. Furthermore, substituting the fluorine atom with a larger halogen like chlorine or bromine dramatically alters key physical properties, including melting point and density, which can negatively impact processability and material compatibility . This strict structure-property relationship is well-documented in the regioselectivity of its synthesis, where the ratio of 2- to 3-isomer produced can vary by over 38% depending on the fluorinating reagent, underscoring that these isomers are distinct chemical entities with unique formation kinetics [2]. Therefore, selecting 3-Fluorodibenzofuran is a specific and non-interchangeable choice for achieving a targeted set of material properties.

Quantitative Differentiation of 3-Fluorodibenzofuran: A Comparator-Based Evidence Guide


Melting Point Comparison: 3-Fluorodibenzofuran vs. 3-Chloro- and 3-Bromo-Analogs

The melting point of 3-Fluorodibenzofuran is significantly lower than that of its heavier halogen analogs, 3-Chlorodibenzofuran and 3-Bromodibenzofuran. This difference is critical for downstream processing. The reported melting point for the target compound is 88.5 °C [1], while 3-Chlorodibenzofuran melts at 101.5 °C (or within 101-103 °C) and 3-Bromodibenzofuran has a melting point range of 121-125 °C .

Physical Property Analysis Process Chemistry Material Science

Synthetic Regioselectivity: The 2-Isomer is the Dominant Competitor in Fluorination Reactions

When synthesized via direct electrophilic fluorination of dibenzofuran, the 2-fluorodibenzofuran isomer is preferentially formed over the 3-fluorodibenzofuran isomer. The ratio of 2- to 3-isomer formation is reagent-dependent, ranging from 1.3:1 to 1.8:1, confirming that 3-fluorodibenzofuran is the minor product and requires specific conditions for optimal production [1]. This inherent regioselectivity makes the 3-isomer a more challenging and thus higher-value synthetic target compared to the more readily formed 2-isomer.

Synthetic Chemistry Process Optimization Regioselective Fluorination

Electronic Property Differentiation: Negative Dielectric Anisotropy in Liquid Crystal Applications

The 3-fluorodibenzofuran core is specifically highlighted in patent literature as a scaffold for designing liquid crystal compounds that exhibit negative dielectric anisotropy (Δε) [1]. This property is essential for advanced display modes like Vertical Alignment (VA) and In-Plane Switching (IPS). While specific Δε values for the base 3-fluorodibenzofuran unit are not reported, the structural class it belongs to is engineered to impart this crucial characteristic, differentiating it from unsubstituted dibenzofuran or other positional isomers which may not induce the required dipole orientation for negative Δε.

Liquid Crystal Displays Dielectric Anisotropy Materials Engineering

Synthetic Accessibility: A High-Yield Route from 3-Aminodibenzofuran

A practical and efficient synthesis of 3-Fluorodibenzofuran has been demonstrated via the Balz-Schiemann reaction of 3-aminodibenzofuran, providing the target compound in a reported 63% yield [1]. This alternative route bypasses the regioselectivity challenges of direct fluorination and offers a scalable pathway to the 3-isomer.

Synthetic Methodology Process Chemistry Aryl Fluorination

Proven Application Scenarios for 3-Fluorodibenzofuran in Research and Industry


Synthesis of Advanced Liquid Crystal Monomers with Negative Dielectric Anisotropy

3-Fluorodibenzofuran serves as a critical core scaffold for synthesizing liquid crystal monomers that exhibit negative dielectric anisotropy, a key performance parameter for high-contrast VA and IPS display modes. The fluorine atom at the 3-position is strategically positioned to orient the molecular dipole perpendicular to the molecular long axis, which is the structural basis for negative Δε [1]. Researchers developing new liquid crystal mixtures for next-generation displays should prioritize 3-fluorodibenzofuran as a building block to achieve this specific electronic characteristic.

Regioselective Fluorination Studies and Reaction Optimization

The well-documented regioselectivity in the fluorination of dibenzofuran makes 3-fluorodibenzofuran a valuable standard or starting material for studying and optimizing electrophilic aromatic substitution reactions [1]. Its formation ratio relative to the 2-isomer (varying from 1.3:1 to 1.8:1 depending on reagent) provides a quantitative benchmark for evaluating new fluorinating agents, catalysts, or reaction conditions. Procuring a pure sample of the 3-isomer is essential for analytical method development and for isolating the effects of a specific regioisomer in subsequent applications.

Synthesis of Fluorinated Pharmaceutical and Agrochemical Intermediates

The 3-fluorodibenzofuran core can be further functionalized to create complex molecules for pharmaceutical or agrochemical research. The Balz-Schiemann reaction from 3-aminodibenzofuran provides a robust and scalable entry point to this fluorinated heterocycle (63% yield) [1]. Its improved solubility and lower melting point relative to heavier halogen analogs (e.g., 3-chloro or 3-bromo) [2][3] suggest it is a superior intermediate for multistep syntheses, offering better handling and reaction compatibility.

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